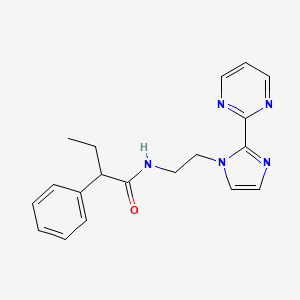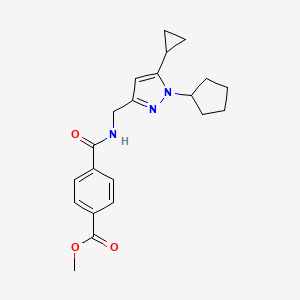
methyl 4-(((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)carbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in the field of pharmaceutics and medicinal chemistry . The compound also contains a benzoate group, which is derived from benzoic acid and is commonly found in many natural and synthetic compounds .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole ring and the benzoate group. Pyrazoles can undergo a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar carbamoyl and benzoate groups could impact its solubility in different solvents .Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Research into similar compounds, such as methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomers, has revealed insights into hydrogen bonding and molecular structure. These compounds demonstrate complex hydrogen-bonded structures, forming sheets and chains that contribute to their stability and potential interactions within biological systems. This understanding is crucial for the development of pharmaceuticals and materials science, where specific molecular arrangements can significantly affect a compound's properties and functions (Portilla et al., 2007).
Crystal Engineering and Phase Transition
The study of methyl 2-(carbazol-9-yl)benzoate under pressure has provided valuable data on inducing phase transitions in high-Z′ structures. Such research is vital for crystal engineering, where manipulating the molecular structure can lead to materials with novel properties, potentially useful in electronics, optics, and drug formulation (Johnstone et al., 2010).
Antimicrobial Activities
Derivatives of pyrazole-3-carboxylate, synthesized from compounds similar to the one , have been investigated for their antimicrobial activities. These studies contribute to the search for new antibacterial and antifungal agents, which is crucial in the fight against resistant microbial strains. Understanding the bioactivity of such compounds can lead to the development of new drugs to combat infections (Siddiqui et al., 2013).
Electropolymerization and Material Science
Research into compounds like methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate) has explored their electropolymerization. Such studies are fundamental in material science, particularly in developing conducting polymers for use in electronics, energy storage, and sensors. Understanding the polymerization behavior and properties of these materials opens the door to innovative applications in various technological fields (Ates et al., 2015).
Mechanism of Action
Target of Action
The primary targets of the compound “methyl 4-{[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]carbamoyl}benzoate” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to pyrazole derivatives . .
Mode of Action
Based on its structure, it can be hypothesized that the compound may interact with its targets through the pyrazole moiety, which is known to form hydrogen bonds and π-π interactions with amino acid residues in the binding site of target proteins .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Pyrazole derivatives have been found to be involved in a variety of biological processes, including inflammation, cancer, and neurological disorders
Pharmacokinetics
The pyrazole ring may enhance membrane permeability, while the ester group could be hydrolyzed in the body, affecting the compound’s distribution and excretion .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities associated with pyrazole derivatives , the compound could potentially have a wide range of effects, from modulating enzyme activity to altering cell signaling pathways
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the ester group in the compound could be sensitive to pH changes, potentially affecting the compound’s stability and activity . Additionally, the compound’s interaction with its targets could be influenced by the presence of other molecules in the cellular environment.
Properties
IUPAC Name |
methyl 4-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methylcarbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-27-21(26)16-10-8-15(9-11-16)20(25)22-13-17-12-19(14-6-7-14)24(23-17)18-4-2-3-5-18/h8-12,14,18H,2-7,13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVCHJSSFKCBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

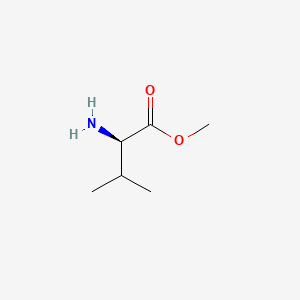
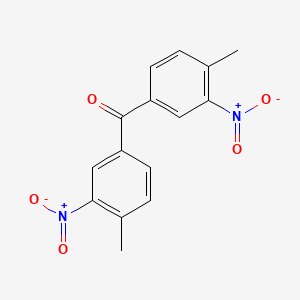

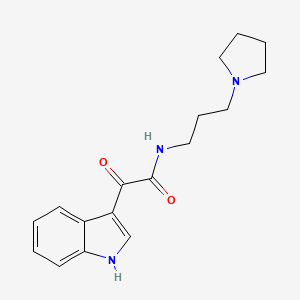


methanone](/img/structure/B2761002.png)

![9-Methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2761004.png)

![N-[3'-acetyl-5,7-dimethyl-1-(3-methylbutyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2761008.png)
